molecular formula C14H12ClN3O3 B7785813 4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide

4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide

Cat. No.: B7785813
M. Wt: 305.71 g/mol
InChI Key: JGQXIHCVMHXLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out by a mechanical grinding method under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.

Scientific Research Applications

4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide include other indole derivatives and halogenated hydrocarbons. These compounds share some structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific reactivity under certain conditions. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c1-21-18-8-17-14(20)12-6-10(7-16-12)13(19)9-2-4-11(15)5-3-9/h2-8,16H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQXIHCVMHXLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CONC=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.